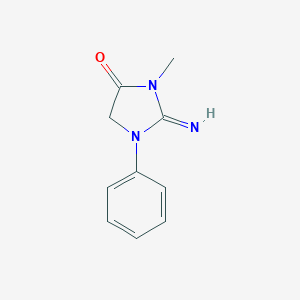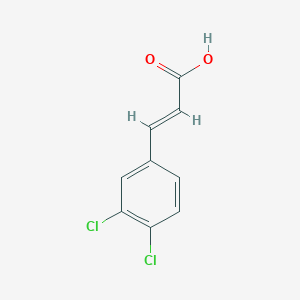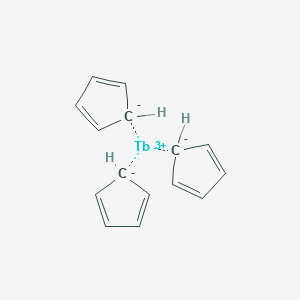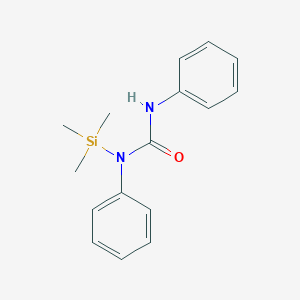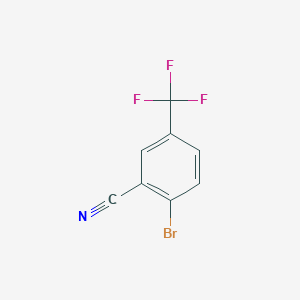
2-Bromo-5-(trifluoromethyl)benzonitrile
説明
Synthesis Analysis 2-Bromo-5-(trifluoromethyl)benzonitrile is a compound that can be synthesized through various chemical pathways, each involving strategic reactions to introduce or modify specific functional groups. For example, the synthesis of related compounds often involves halogenation, where bromine is introduced into a precursor molecule, and trifluoromethylation, where a CF3 group is added. These steps are critical for building the molecular structure of 2-Bromo-5-(trifluoromethyl)benzonitrile. One approach to the synthesis of similar compounds involves the use of palladium and copper as co-catalysts to facilitate a cascade reaction leading to complex structures characterized by X-ray crystallography (Kerisit et al., 2015).
Molecular Structure Analysis The molecular structure of compounds similar to 2-Bromo-5-(trifluoromethyl)benzonitrile has been elucidated using techniques such as X-ray crystallography, which provides detailed information about the arrangement of atoms within the molecule. This structural information is crucial for understanding the compound's reactivity and properties (Kerisit et al., 2015).
Chemical Reactions and Properties Chemical reactions involving similar compounds often utilize nucleophilic substitution and palladium-catalyzed amination reactions. These processes are instrumental in modifying the compound's structure, such as introducing or substituting functional groups, which in turn affects its chemical properties and potential applications (Pauton et al., 2019).
Physical Properties Analysis The physical properties of compounds like 2-Bromo-5-(trifluoromethyl)benzonitrile, including melting points, boiling points, and solubility, are influenced by their molecular structure and functional groups. These properties are critical for determining the compound's suitability for various applications and for handling and storage requirements.
Chemical Properties Analysis The chemical properties, such as reactivity towards other chemicals, stability under different conditions, and potential for participating in specific chemical reactions, are defined by the compound's functional groups and overall molecular architecture. Studies on related compounds highlight the importance of the bromo and trifluoromethyl groups in determining the compound's chemical behavior and reactivity (Pauton et al., 2019).
科学的研究の応用
Synthesis and Structural Optimization
The compound 2-Bromo-5-(trifluoromethyl)benzonitrile and its derivatives have been explored for their synthetic pathways and structural properties. Efficient synthetic processes have been developed for related compounds, enhancing yields and purity through non-chromatographic methods (Li et al., 2009). The influence of the trifluoromethyl group on steric pressure, affecting the reactivity and chemical behavior of related compounds, has also been studied (Schlosser et al., 2006).
Spectroscopic and Optical Studies
Spectroscopic techniques such as Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) have been employed to characterize the structure of related compounds. Additionally, computational methods like density functional theory (DFT) have been used to predict vibrational frequencies, chemical shift values, and non-linear optical (NLO) properties, contributing to a deeper understanding of the compound's electronic structure and potential applications in materials science (Vural & Kara, 2017).
Chemical Reactions and Mechanisms
The reactivity of the trifluoromethyl group in various chemical reactions has been extensively studied. For instance, research on the iodination of related compounds under continuous flow conditions has provided insights into effective bases and process modifications for large-scale production (Dunn et al., 2018). Studies on the treatment of related compounds with lithium diisopropylamide (LDA) have revealed interesting isomerization and reaction pathways, contributing to the synthetic versatility of these compounds (Schlosser & Castagnetti, 2001).
Safety And Hazards
The compound is classified under the GHS07 hazard class and has the signal word “Warning”. The hazard statements associated with it are H302+H312+H332;H319;H335, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled, and it can cause eye irritation and respiratory irritation . The precautionary statements include P261;P271;P280, advising to avoid breathing dust/fume/gas/mist/vapors/spray, to use only outdoors or in a well-ventilated area, and to wear protective gloves/protective clothing/eye protection/face protection .
将来の方向性
While specific future directions for 2-Bromo-5-(trifluoromethyl)benzonitrile are not mentioned, it is noted that similar compounds have been used in the synthesis of quinazolines for use in antitumor and anti-inflammatory applications . This suggests potential future directions in medicinal chemistry and drug development.
特性
IUPAC Name |
2-bromo-5-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF3N/c9-7-2-1-6(8(10,11)12)3-5(7)4-13/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICEINTPQBJRYDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70481221 | |
| Record name | 2-BROMO-5-(TRIFLUOROMETHYL)BENZONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70481221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-(trifluoromethyl)benzonitrile | |
CAS RN |
1483-55-2 | |
| Record name | 2-Bromo-5-(trifluoromethyl)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1483-55-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-BROMO-5-(TRIFLUOROMETHYL)BENZONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70481221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-5-(trifluoromethyl)benzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




